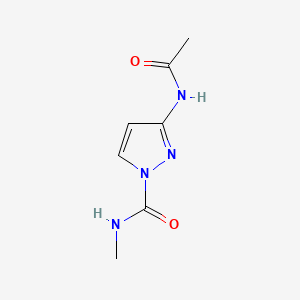
Cyclizine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclizine-d4 Hydrochloride is a deuterated form of Cyclizine Hydrochloride, a piperazine-derivative antihistamine. It is primarily used as an antivertigo and antiemetic agent to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo . The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties, which are valuable in pharmacokinetic studies and analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclizine-d4 Hydrochloride can be synthesized through the Eschweiler–Clarke methylation of diphenylmethylpiperazine or by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile to form the hydrobromide salt of the drug . The deuterated form involves the incorporation of deuterium atoms into the molecular structure, which can be achieved through specific deuteration techniques during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The final product is then purified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure its quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclizine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxide derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Cyclizine-d4 Hydrochloride has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs in the body.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and other analytical techniques.
Biological Research: Utilized in studies involving the mechanisms of action of antihistamines and antiemetics.
Medical Research: Investigated for its potential therapeutic effects and safety profile in various clinical settings
Mécanisme D'action
Cyclizine-d4 Hydrochloride exerts its effects by acting as an inverse agonist to histamine H1 receptors, thereby counteracting the effects of histamine. It increases the tone of the lower esophageal sphincter and reduces the sensitivity of the labyrinthine apparatus, which helps prevent nausea and vomiting . The compound also inhibits the emetic center in the midbrain, further contributing to its antiemetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.
Diphenhydramine: An antihistamine with sedative and antiemetic effects.
Promethazine: A phenothiazine derivative with strong antiemetic and sedative properties.
Uniqueness
Cyclizine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise pharmacokinetic studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in drug research and development .
Propriétés
IUPAC Name |
1-benzhydryl-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H/i14D2,15D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBEPCQTDRZSE-AKJKYJKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])C)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


buta-1,3-diene](/img/structure/B587655.png)





![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)

